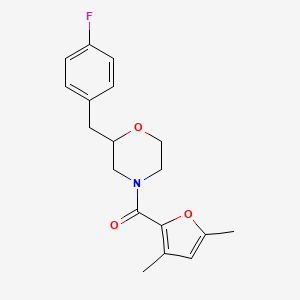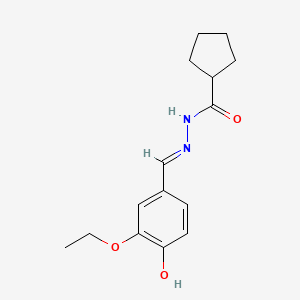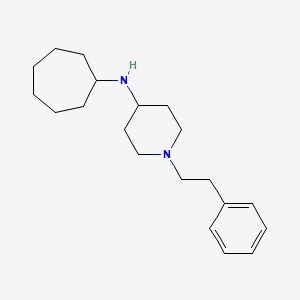![molecular formula C15H31N3O3S B5978357 N-[2-(dimethylamino)ethyl]-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5978357.png)
N-[2-(dimethylamino)ethyl]-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)ethyl]-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide, also known as S32212, is a novel compound that has been extensively studied in the field of neuroscience. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a crucial role in regulating the reward system in the brain.
Mécanisme D'action
N-[2-(dimethylamino)ethyl]-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide acts as a competitive antagonist of the dopamine D3 receptor, blocking the binding of dopamine to the receptor and thereby reducing its activity. This leads to a decrease in the release of dopamine in the brain, which is thought to be responsible for the drug's therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that N-[2-(dimethylamino)ethyl]-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide has a number of biochemical and physiological effects on the brain. It has been shown to reduce the activity of the mesolimbic dopamine system, which is involved in the regulation of reward-related behaviors. This, in turn, reduces the reinforcing effects of drugs of abuse and may help to prevent relapse in individuals with addiction. N-[2-(dimethylamino)ethyl]-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(dimethylamino)ethyl]-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide is its high selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation of N-[2-(dimethylamino)ethyl]-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of N-[2-(dimethylamino)ethyl]-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide. One area of research is the development of more potent and selective D3 receptor antagonists, which could have even greater therapeutic potential. Another area of research is the investigation of the role of the D3 receptor in other neurological and psychiatric disorders, such as depression and anxiety. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of N-[2-(dimethylamino)ethyl]-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide in humans.
Méthodes De Synthèse
The synthesis of N-[2-(dimethylamino)ethyl]-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide involves several steps, including the reaction of 1-(propylsulfonyl)-4-piperidinone with ethyl 3-bromo-2-(dimethylamino)propanoate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through a purification process using column chromatography.
Applications De Recherche Scientifique
N-[2-(dimethylamino)ethyl]-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, addiction, and Parkinson's disease. It has been shown to have a high affinity for the dopamine D3 receptor, which is implicated in the regulation of reward-related behaviors, motivation, and cognition.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31N3O3S/c1-4-13-22(20,21)18-10-7-14(8-11-18)5-6-15(19)16-9-12-17(2)3/h14H,4-13H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUONIMKYPZGJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)CCC(=O)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-3-[1-(propylsulfonyl)-4-piperidinyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-3-(1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B5978277.png)
![octahydro-2H-quinolizin-1-ylmethyl [4-(trifluoromethyl)benzoyl]carbamate](/img/structure/B5978286.png)
![ethyl N-[(8-ethoxy-2-oxo-2H-chromen-3-yl)carbonyl]glycinate](/img/structure/B5978287.png)
![3-amino-5-[(2-hydroxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5978295.png)
![6-(3-methylbutyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B5978303.png)

![7-[1-(4-chlorophenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5978326.png)

![ethyl 1-[(5-acetyl-3-thienyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B5978336.png)
![6-bromo-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5978341.png)
![ethyl 2-[(2-bromo-5-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5978349.png)

![N,8-dimethyl-3-[(4-methyl-1-piperidinyl)methyl]-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5978372.png)
![2-methyl-7-[(2,5,7-trimethylquinolin-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5978389.png)